molecular formula C23H20N2O6S B11233656 methyl 2-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

methyl 2-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11233656
M. Wt: 452.5 g/mol
InChI Key: GILKYBLIPPRAGS-UHFFFAOYSA-N
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Description

Methyl 2-[4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a dihydro-benzoxazine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate typically involves multiple steps. One common route starts with the preparation of the benzenesulfonyl derivative, followed by the formation of the dihydro-benzoxazine ring, and finally the esterification to form the benzoate ester. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 2-[4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, while the benzoxazine ring may participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H20N2O6S

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 2-[[4-(benzenesulfonyl)-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C23H20N2O6S/c1-30-23(27)17-11-5-6-12-18(17)24-22(26)21-15-25(19-13-7-8-14-20(19)31-21)32(28,29)16-9-3-2-4-10-16/h2-14,21H,15H2,1H3,(H,24,26)

InChI Key

GILKYBLIPPRAGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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